

An In-depth Technical Guide to the Physicochemical Properties of Decynyl Alcohol Derivatives

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Compound of Interest

Compound Name: *Dec-9-yn-4-ol*

Cat. No.: *B15470301*

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Abstract

Decynyl alcohol derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their unique structure, featuring a hydrophilic alcohol group and a lipophilic alkyne-containing carbon chain, imparts a distinct set of physicochemical properties that are critical for their application, particularly in drug development. Understanding these properties—such as acidity (pKa), lipophilicity (logP), and solubility—is fundamental to predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the core physicochemical properties of decynyl alcohol derivatives, details the experimental protocols for their determination, and visualizes key workflows and concepts relevant to their study.

Introduction

Decynyl alcohols are unsaturated alcohols containing a carbon-carbon triple bond within a ten-carbon framework. The position of the alkyne and hydroxyl groups can vary, leading to a wide range of isomers and derivatives. These compounds serve as valuable building blocks in organic synthesis and have been incorporated into various molecular scaffolds, including those with therapeutic potential such as antitumor agents and enzyme inhibitors.^{[1][2]} The interplay between the polar alcohol head and the nonpolar alkyne-containing tail governs their behavior

in both aqueous and lipid environments, making a thorough physicochemical characterization essential for rational drug design and development.[3][4]

Core Physicochemical Properties

The key to understanding the utility of decynyl alcohol derivatives lies in their fundamental physicochemical characteristics. These properties dictate how the molecules will interact with their environment, both in a laboratory setting and in vivo.

Acidity (pKa)

The acidity of decynyl alcohol derivatives is influenced by two primary functional groups: the hydroxyl group (-OH) and, in the case of terminal alkynes, the acetylenic proton ($C\equiv C-H$).

- **Alcohol pKa:** The hydroxyl proton is weakly acidic, with a typical pKa value in the range of 16-18, similar to other primary alcohols.[5]
- **Terminal Alkyne pKa:** The proton on a terminal alkyne is significantly more acidic than protons on alkanes or alkenes, with a pKa of approximately 25.[6][7][8] This increased acidity is due to the high degree of 's' character (50%) in the sp-hybridized orbital of the carbon atom, which stabilizes the resulting acetylide anion.

Despite the acidity of the terminal alkyne proton, the hydroxyl group is the more acidic site in a decynyl alcohol molecule.[6]

Caption: Relative acidity of functional groups in a terminal decynyl alcohol.

Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of membrane permeability and plasma protein binding. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A higher logP value indicates greater lipophilicity.

The long carbon chain of decynyl alcohols makes them generally lipophilic. For comparison, the saturated analog, 1-decanol, has a calculated XLogP3 of 4.6 and an experimental logP of 4.57.[9][10] The introduction of a triple bond in a molecule like 2-decyn-1-ol slightly decreases the lipophilicity, resulting in a calculated XLogP3 of 3.3.[11] This is because the π -electrons of

the alkyne group can engage in polar interactions, marginally increasing its affinity for the aqueous phase compared to a fully saturated chain.

Solubility

Solubility, particularly in aqueous media, is a prerequisite for absorption and distribution of a drug candidate. The solubility of decynyl alcohol derivatives is a balance between the hydrophilic nature of the alcohol group and the hydrophobic character of the ten-carbon chain.

Generally, long-chain alcohols have low water solubility. 1-decanol is described as insoluble or slightly soluble in water.^{[9][12]} Conversely, it is soluble in non-polar organic solvents like ethanol and ether.^[12] Derivatives with the decynyl moiety are expected to exhibit similar behavior: poor aqueous solubility but good solubility in common organic solvents.

Quantitative Physicochemical Data

The following table summarizes available quantitative data for representative C10 alcohols, highlighting the influence of the alkyne functional group.

Property	1-Decanol (Saturated)	2-Decyn-1-ol (Unsaturated)	Data Source(s)
Molecular Formula	C ₁₀ H ₂₂ O	C ₁₀ H ₁₈ O	[9][11]
Molecular Weight	158.28 g/mol	154.25 g/mol	[9][11][13]
Melting Point	5-7 °C	Not Available	[9][12]
Boiling Point	231 °C	Not Available	[12]
Density	~0.829 g/mL	Not Available	[12]
logP (Octanol/Water)	4.57 (Experimental)	3.3 (Calculated)	[10][11]
Water Solubility	Insoluble / Slightly Soluble	Not Available (Expected to be low)	[9][12]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for building reliable structure-activity relationships (SAR).[3] Below are detailed methodologies for key experiments.

Determination of logP: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP).[14]

Methodology:

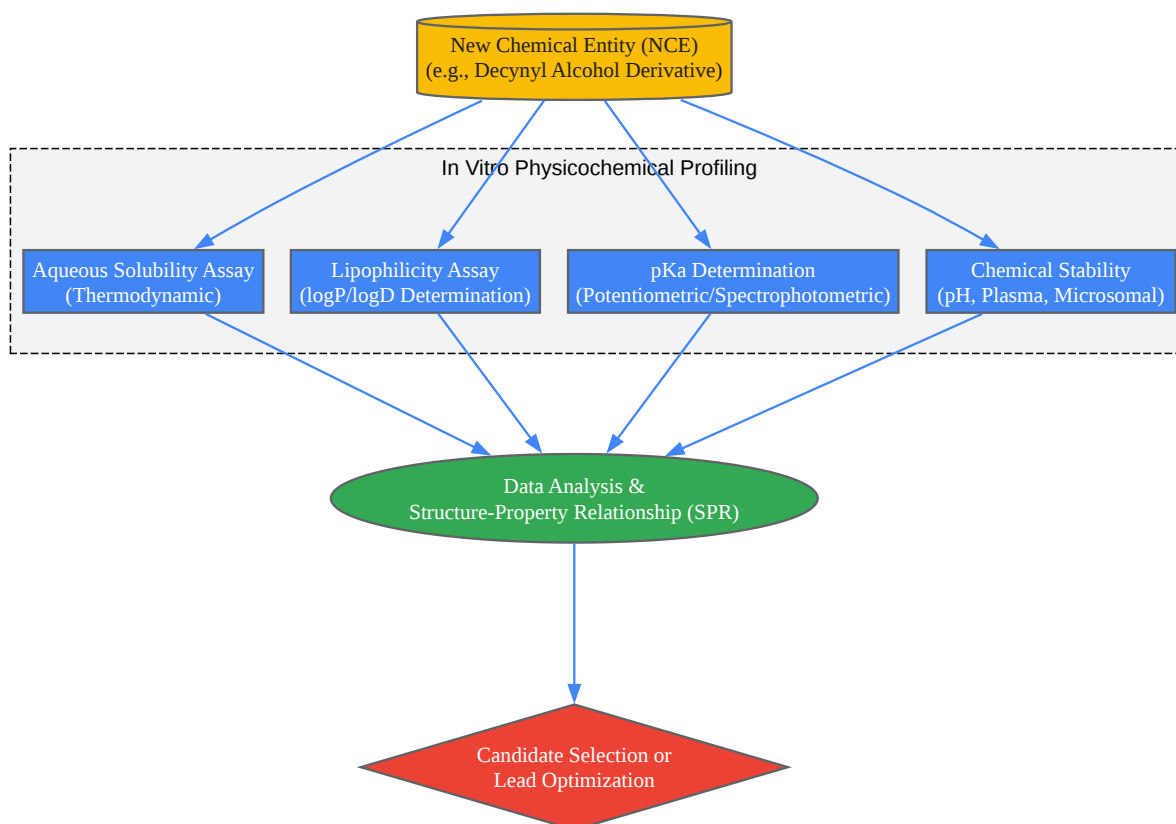
- **Preparation of Phases:** Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4). Saturate this aqueous phase with n-octanol. Separately, saturate n-octanol with the aqueous buffer. Allow both phases to separate for at least 24 hours.[15][16]
- **Compound Dissolution:** Accurately weigh the test compound and dissolve it in a pre-determined volume of one of the phases (e.g., the aqueous phase).[15]
- **Partitioning:** Combine the solution from step 2 with a known volume of the other pre-saturated phase in a flask.
- **Equilibration:** Agitate the flask at a constant temperature for a sufficient period to allow for complete partitioning and equilibration of the compound between the two phases.
- **Phase Separation:** Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
- **Quantification:** Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV or MS detection (HPLC-UV/MS).[14][15]
- **Calculation:** Calculate the logP using the formula: $\log P = \log_{10} \left(\frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Water}]} \right)$ [16]

Determination of Aqueous Solubility

This protocol provides a method for determining the thermodynamic solubility of a compound.

Methodology:

- **Sample Preparation:** Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial. This ensures that a saturated solution is formed.
- **Equilibration:** Tightly seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation of Solid:** After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 μm PVDF).
- **Quantification:** Dilute the clear, saturated filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.
- **Result Reporting:** The solubility is reported in units such as mg/mL or μM .



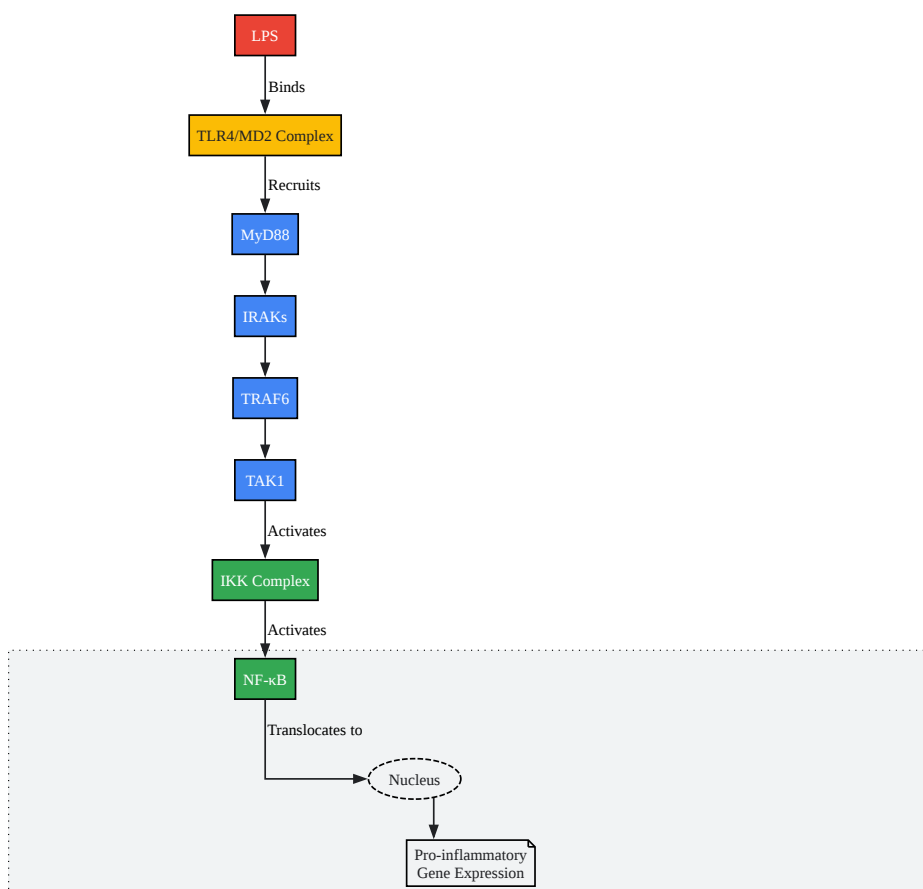
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Caption: A generalized workflow for the physicochemical characterization of a new drug candidate.

Relevance in Drug Discovery & Development

The physicochemical properties of decynyl alcohol derivatives are not merely academic; they have profound implications for drug development. For instance, some β -amino alcohol

derivatives have been investigated as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses and sepsis.[17] While not decynyl alcohols themselves, this research highlights how alcohol-containing scaffolds can be targeted for specific biological pathways. An understanding of the molecule's properties is essential for optimizing its therapeutic potential.



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Caption: An example signaling pathway (TLR4) relevant to drug development targeting inflammation.

Conclusion

The physicochemical properties of decynyl alcohol derivatives are a direct consequence of their hybrid chemical nature. The lipophilic carbon chain generally leads to low aqueous solubility and high lipophilicity, while the alcohol group provides a site for hydrogen bonding and weak acidity. The presence and position of the alkyne moiety further modulate these characteristics, particularly lipophilicity. A comprehensive and early characterization of these properties, using standardized experimental protocols, is an indispensable step in the pipeline of drug discovery and materials science, enabling researchers to make informed decisions for lead optimization and candidate selection.

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